Cas no 734543-01-2 (2-chloro-N-(2-chloroacetyl)benzamide)

2-Chloro-N-(2-chloroacetyl)benzamide is a chlorinated benzamide derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features reactive chloroacetyl and benzamide moieties, making it a versatile building block for constructing complex molecules. The compound's dual chloro-substitutions enhance its electrophilic reactivity, facilitating nucleophilic substitution reactions in targeted synthetic pathways. It is particularly useful in the development of agrochemicals and bioactive compounds due to its ability to introduce chloroacetyl functional groups. High purity grades ensure consistent performance in research and industrial processes. Proper handling is recommended due to its potential reactivity with nucleophiles and sensitivity to moisture.
2-chloro-N-(2-chloroacetyl)benzamide structure
734543-01-2 structure
Product name:2-chloro-N-(2-chloroacetyl)benzamide
CAS No:734543-01-2
MF:C9H7Cl2NO2
MW:232.063380479813
CID:3105958
PubChem ID:2393267

2-chloro-N-(2-chloroacetyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2-chloro-acetyl)-benzamide
    • 2-chloro-N-(2-chloroacetyl)benzamide
    • 734543-01-2
    • SR-01000043757
    • Z56919248
    • SR-01000043757-1
    • AKOS022287880
    • EN300-06148
    • DTXSID301291851
    • Inchi: InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-3-1-2-4-7(6)11/h1-4H,5H2,(H,12,13,14)
    • InChI Key: LXMGWCSUYICVQI-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 230.9853839Da
  • Monoisotopic Mass: 230.9853839Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2Ų

2-chloro-N-(2-chloroacetyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-06148-0.5g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
0.5g
$175.0 2023-10-28
Enamine
EN300-06148-5.0g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
5g
$743.0 2023-05-01
Enamine
EN300-06148-0.05g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
0.05g
$42.0 2023-10-28
Enamine
EN300-06148-1.0g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
1g
$256.0 2023-05-01
1PlusChem
1P019IQX-250mg
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
250mg
$171.00 2024-04-21
Enamine
EN300-06148-1g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
1g
$256.0 2023-10-28
Enamine
EN300-06148-2.5g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
2.5g
$503.0 2023-10-28
Enamine
EN300-06148-10g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
10g
$1101.0 2023-10-28
1PlusChem
1P019IQX-1g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
1g
$368.00 2024-04-21
Enamine
EN300-06148-5g
2-chloro-N-(2-chloroacetyl)benzamide
734543-01-2 95%
5g
$743.0 2023-10-28

Additional information on 2-chloro-N-(2-chloroacetyl)benzamide

Compound CAS No 734543-01-2: 2-Chloro-N-(2-Chloroacetyl)Benzamide

The compound with CAS No 734543-01-2, known as 2-chloro-N-(2-chloroacetyl)benzamide, is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a benzamide group substituted with a chlorine atom and an acetyl group that also contains a chlorine substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.

2-Chloro-N-(2-chloroacetyl)benzamide has been the subject of extensive research due to its potential in drug development, particularly in the design of bioactive compounds. Recent studies have highlighted its role as a precursor in the synthesis of more complex molecules with pharmacological activity. For instance, researchers have explored its ability to act as an intermediate in the creation of antiviral agents and anticancer drugs, leveraging its structural versatility to achieve desired biological effects.

The synthesis of CAS No 734543-01-2 involves a multi-step process that typically begins with the preparation of the benzamide derivative followed by chlorination and acetylation steps. These reactions are carefully optimized to ensure high yields and purity, which are critical for its use in advanced chemical applications. The compound's stability under various reaction conditions has also been a focal point of recent investigations, with findings indicating its resilience to degradation under moderate thermal and chemical stress.

In terms of physical properties, 2-chloro-N-(2-chloroacetyl)benzamide exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in organic synthesis reactions where precise control over reaction conditions is essential. Additionally, the compound's UV-Vis absorption spectrum has been studied, revealing strong absorbance in the ultraviolet region, which suggests potential applications in photonic materials or sensors.

Recent advancements in computational chemistry have enabled researchers to model the electronic structure of CAS No 734543-01-2 with unprecedented accuracy. These studies have provided insights into its reactivity patterns and interaction with biological systems, paving the way for innovative applications in medicinal chemistry. For example, molecular docking simulations have demonstrated its potential to bind to specific protein targets, making it a promising candidate for drug design.

The environmental impact of 2-chloro-N-(2-chloroacetyl)benzamide has also garnered attention, particularly in relation to its biodegradability and toxicity profiles. Preliminary studies indicate that the compound undergoes slow degradation under aerobic conditions, raising concerns about its persistence in the environment. However, further research is required to fully understand its ecological implications and develop strategies for safe disposal.

In conclusion, CAS No 734543-01-2, or 2-chloro-N-(2-chloroacetyl)benzamide, stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. With ongoing research uncovering new facets of its properties and applications, this compound continues to be a focal point for scientists seeking to push the boundaries of chemical knowledge.

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